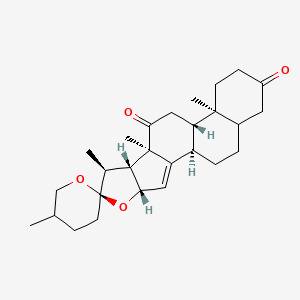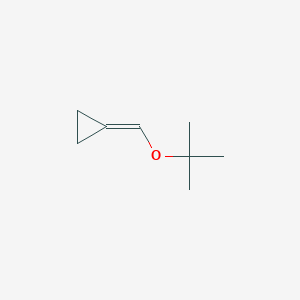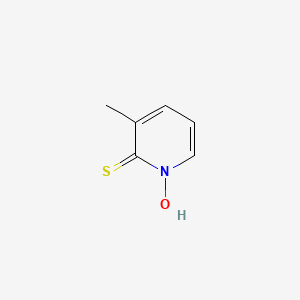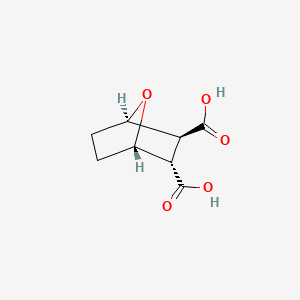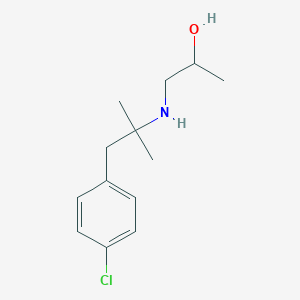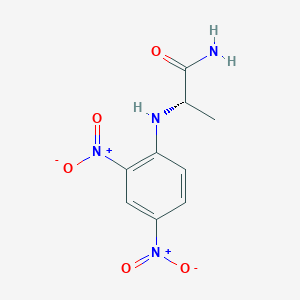
N~2~-(2,4-Dinitrophenyl)-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,4-Dinitrophenyl)-L-alaninamide is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the L-alaninamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-Dinitrophenyl)-L-alaninamide typically involves the nitration of phenol to produce 2,4-dinitrophenol, which is then reacted with L-alaninamide. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitrophenyl derivative .
Industrial Production Methods
Industrial production of N2-(2,4-Dinitrophenyl)-L-alaninamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(2,4-Dinitrophenyl)-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminophenyl derivatives.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted dinitrophenyl derivatives.
Applications De Recherche Scientifique
N~2~-(2,4-Dinitrophenyl)-L-alaninamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying aldehydes and ketones.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Mécanisme D'action
The mechanism of action of N2-(2,4-Dinitrophenyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound with similar chemical properties but different applications.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitroaniline: Employed in the synthesis of dyes and pigments .
Uniqueness
N~2~-(2,4-Dinitrophenyl)-L-alaninamide is unique due to its specific structure, which combines the properties of dinitrophenyl and L-alaninamide. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
15159-80-5 |
|---|---|
Formule moléculaire |
C9H10N4O5 |
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
(2S)-2-(2,4-dinitroanilino)propanamide |
InChI |
InChI=1S/C9H10N4O5/c1-5(9(10)14)11-7-3-2-6(12(15)16)4-8(7)13(17)18/h2-5,11H,1H3,(H2,10,14)/t5-/m0/s1 |
Clé InChI |
WDXWUTOQGWJXHE-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




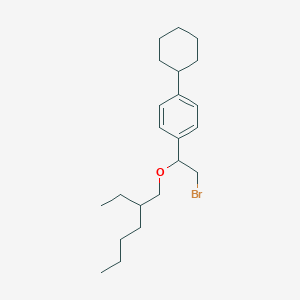
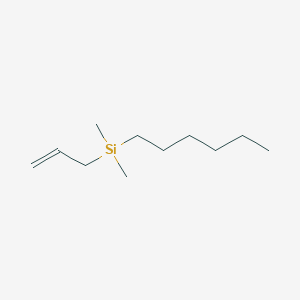
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
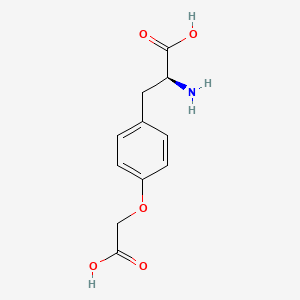
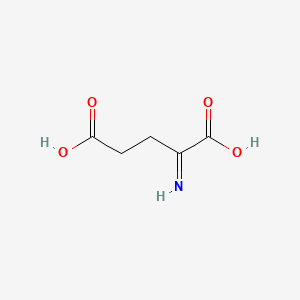
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
